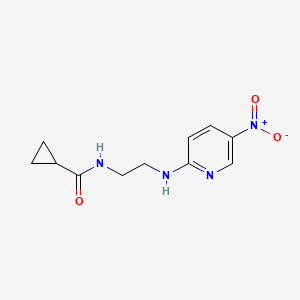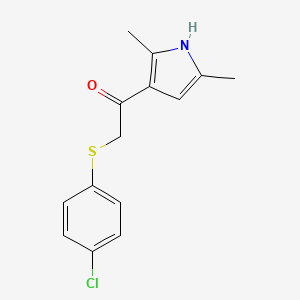
2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one is an organic compound that features a chlorophenyl group, a thioether linkage, and a pyrrole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thioether Formation: The chlorophenyl thioether can be formed by reacting 4-chlorothiophenol with an appropriate alkyl halide under basic conditions.
Coupling Reaction: The final step involves coupling the pyrrole derivative with the chlorophenyl thioether under suitable conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic chlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one may have applications in:
Medicinal Chemistry: Potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the chlorophenyl and pyrrole groups suggests potential interactions with hydrophobic pockets in proteins, while the thioether linkage may participate in redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-((4-Chlorophenyl)thio)-1-(1h-pyrrol-3-yl)ethan-1-one: Lacks the dimethyl groups on the pyrrole ring.
2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-ol: Contains an alcohol group instead of a ketone.
Uniqueness
The presence of both the chlorophenyl thioether and the dimethyl-substituted pyrrole ring in 2-((4-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one makes it unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H14ClNOS |
|---|---|
Peso molecular |
279.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanyl-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C14H14ClNOS/c1-9-7-13(10(2)16-9)14(17)8-18-12-5-3-11(15)4-6-12/h3-7,16H,8H2,1-2H3 |
Clave InChI |
RYRWJNZCZJTXED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1)C)C(=O)CSC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



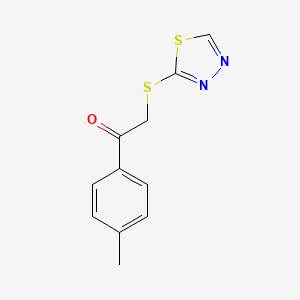


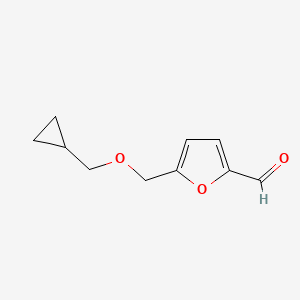
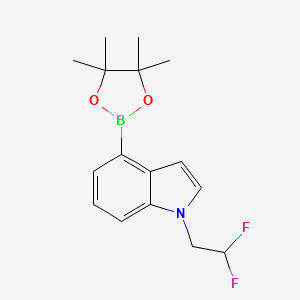
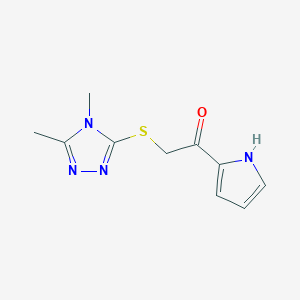
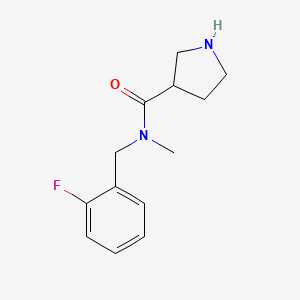
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)

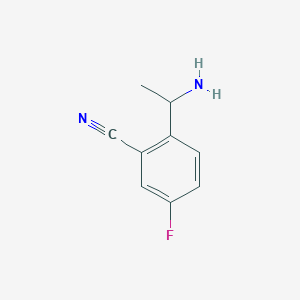
![n-(3-(1h-Benzo[d]imidazol-1-yl)propyl)cyclopropanecarboxamide](/img/structure/B14907289.png)
![7-Fluoro-1-azaspiro[3.5]nonane](/img/structure/B14907295.png)
